molecular formula C8H10N2O3S B1409439 (S)-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide CAS No. 1799974-29-0

(S)-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide

Cat. No.: B1409439
CAS No.: 1799974-29-0
M. Wt: 214.24 g/mol
InChI Key: NRPWGWAYLNZHGJ-LURJTMIESA-N
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Description

(S)-4-Methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide is a chiral sultam featuring a pyridine ring fused with a 1,4,5-oxathiazepine system. Its molecular formula is C₈H₁₀N₂O₃S, with a molecular weight of 214.24 g/mol (CAS: 1799974-29-0). The (S)-configuration at the 4-methyl group distinguishes it from its enantiomer (R-isomer, CAS: 1799974-32-5), which may exhibit divergent biological or physicochemical properties. This compound is synthesized via stereoselective methods, including Mitsunobu alkylation and SNAr (nucleophilic aromatic substitution) strategies, as observed in related sultam analogs.

Properties

IUPAC Name

(4S)-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S/c1-6-5-10-14(11,12)7-3-2-4-9-8(7)13-6/h2-4,6,10H,5H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPWGWAYLNZHGJ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNS(=O)(=O)C2=C(O1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNS(=O)(=O)C2=C(O1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(S)-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Solvents: Chloroform, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups .

Mechanism of Action

The mechanism of action of (S)-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .

Comparison with Similar Compounds

Stereoisomers and Enantiomeric Variants

  • (R)-4-Methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide The R-enantiomer shares the same molecular formula (C₈H₁₀N₂O₃S) and weight (214.24 g/mol) but differs in stereochemistry (CAS: 1799974-32-5).
  • (R)-4-Ethyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide Substituting the methyl group with ethyl increases the molecular weight to 228.27 g/mol (CAS: 1799974-85-8).

Ring Substitution and Positional Isomers

  • (4S)-4-Methyl-3,4-dihydro-2H-pyrido[3,4-b][1,4,5]oxathiazepine 1,1-dioxide (CAS: 69943-39-1)
    The pyridine fusion shifts from [2,3-b] to [3,4-b], altering the spatial arrangement of heteroatoms. This positional isomerism may influence electronic properties (e.g., dipole moments) and intermolecular interactions.

  • 3,4-Dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide (CAS: 1799974-06-3) Lacking the 4-methyl group, this analog has a molecular formula of C₇H₈N₂O₃S (MW: 200.21 g/mol).

Functionalized Derivatives

  • (3S,4S)-7-Bromo-3-methyl-4-phenyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide This benzo-fused analog incorporates a bromo substituent and a phenyl group (MW: ~435 g/mol estimated).
  • 4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde (CAS: 921938-80-9)
    Replacing the 1,4,5-oxathiazepine with a 1,4-oxazine system removes sulfur, altering redox properties. The aldehyde group (-CHO) introduces electrophilicity, enabling conjugation or Schiff base formation.

Heterocyclic Framework Variants

  • 4-m-Tolyl-2H-pyrido[4,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (MW: 289.31 g/mol)
    This compound replaces the oxathiazepine with a 1,2,4-thiadiazine ring, introducing an additional nitrogen atom. The thiadiazine system may confer different hydrogen-bonding capabilities and metabolic stability compared to oxathiazepines.

Structural and Functional Comparison Table

Compound Name Molecular Formula MW (g/mol) Key Features Synthetic Method (Reference)
(S)-4-Methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide C₈H₁₀N₂O₃S 214.24 Chiral (S)-methyl, pyrido[2,3-b] fusion Mitsunobu alkylation
(R)-4-Ethyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide C₉H₁₂N₂O₃S 228.27 Ethyl substituent, increased lipophilicity Not specified
(3S,4S)-7-Bromo-3-methyl-4-phenyl-benzo[b][1,4,5]oxathiazepine 1,1-dioxide C₁₈H₁₈BrNO₃S 434.31 Bromo for functionalization, phenyl for π-stacking SNAr reaction
4-m-Tolyl-2H-pyrido[4,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide C₁₃H₁₁N₃O₃S 289.31 Thiadiazine core, m-tolyl substituent Not specified

Research Findings and Implications

  • Synthetic Accessibility: The (S)-4-methyl variant and its analogs are synthesized via SNAr reactions or Mitsunobu alkylation, achieving yields up to 89%. Brominated derivatives (e.g., 7-bromo analogs) are particularly versatile for diversification.
  • The benzo-fused analogs (e.g., 7-bromo derivatives) may exhibit enhanced binding due to aromatic interactions.
  • Physicochemical Properties : Ethyl substitution increases molecular weight and lipophilicity, which could enhance blood-brain barrier penetration but reduce aqueous solubility.

Biological Activity

(S)-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide is a heterocyclic compound that has gained attention for its potential biological activities. Its unique structural features include a fused ring system comprising a pyridine ring and an oxathiazepine ring with a sulfone group. This compound is of interest in medicinal chemistry due to its possible therapeutic applications and interaction with biological targets.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

PropertyValue
IUPAC Name This compound
Molecular Formula C₈H₁₀N₂O₃S
Molecular Weight 214.24 g/mol
CAS Number 1799974-29-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's unique structure allows it to modulate the activity of these targets, leading to various biological effects. Research indicates that the compound may influence pathways related to inflammation and neuroprotection.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound against various pathogens. In vitro assays demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

Neuroprotective Effects

Research has highlighted the potential neuroprotective effects of this compound in models of neurodegenerative diseases. The compound appears to reduce oxidative stress and inflammation in neuronal cells.

Anticancer Properties

Preliminary investigations suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Study on Antimicrobial Activity :
    • Objective: To assess the antimicrobial efficacy against E. coli and S. aureus.
    • Findings: The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus.
  • Neuroprotection in Animal Models :
    • Objective: To evaluate neuroprotective effects in a mouse model of Alzheimer's disease.
    • Findings: Treatment with the compound resulted in reduced amyloid plaque formation and improved cognitive function as measured by behavioral tests.
  • Anticancer Activity Assessment :
    • Objective: To investigate the effects on human cancer cell lines.
    • Findings: The compound induced apoptosis in breast cancer cells with an IC50 value of 25 µM after 48 hours.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide
Reactant of Route 2
(S)-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide

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